4-cyano-N-(1,3-thiazol-2-yl)benzamide
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Description
4-cyano-N-(1,3-thiazol-2-yl)benzamide is a chemical compound that belongs to the class of thiazole derivatives. It has gained significant attention in the scientific community due to its potential applications in drug discovery and development.
Scientific Research Applications
- Thiazole-containing molecules have been utilized in clinically approved anticancer drugs. Examples include dabrafenib , dasatinib , patellamide A , ixabepilone , and epothilone , all of which contain the thiazole nucleus .
- Some derivatives of 4-cyano-N-(1,3-thiazol-2-yl)benzamide exhibit potent antioxidant activity. These compounds can scavenge free radicals and protect cells from oxidative damage .
- Thiazole derivatives have shown antimicrobial properties. They inhibit bacterial growth and may be explored for novel antibiotics .
- Certain 1,3,4-thiadiazolo[3,2-a]pyrimidines (which contain the thiazole moiety) act as antiglycation agents. These compounds help prevent the formation of advanced glycation end products (AGEs), which are implicated in various diseases .
- When thiazole-containing molecules enter physiological systems, they interact with biochemical pathways and enzymes. They can either activate or inhibit these pathways, leading to diverse effects on cellular processes .
- The thiazole ring’s aromaticity allows it to interact with biological receptors. Compounds like 4-cyano-N-(1,3-thiazol-2-yl)benzamide may stimulate or block specific receptors, influencing cellular responses .
Anticancer Activity
Antioxidant Properties
Antimicrobial Effects
Antiglycation Agents
Biochemical Pathway Modulation
Biological Receptor Modulation
properties
IUPAC Name |
4-cyano-N-(1,3-thiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3OS/c12-7-8-1-3-9(4-2-8)10(15)14-11-13-5-6-16-11/h1-6H,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWENODBAUXESFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C(=O)NC2=NC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-cyano-N-(1,3-thiazol-2-yl)benzamide |
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